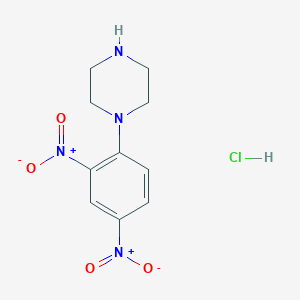

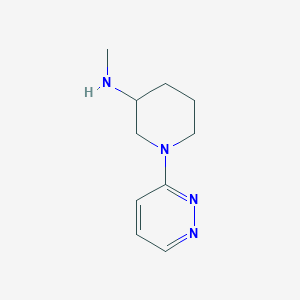

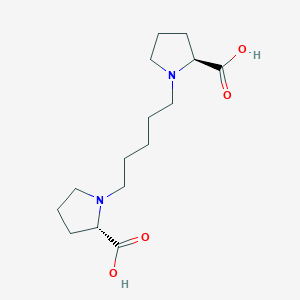

N-methyl-1-(pyridazin-3-yl)piperidin-3-amine

説明

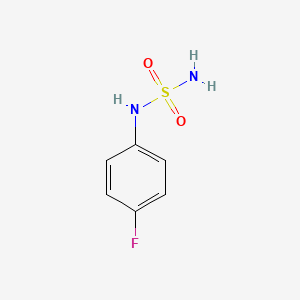

“N-methyl-1-(pyridazin-3-yl)piperidin-3-amine” is a chemical compound with the CAS Number: 1247087-42-8 . It has a molecular weight of 192.26 and its IUPAC name is N-methyl-1-(3-pyridazinyl)-3-piperidinamine . The compound is stored at room temperature and has a physical form of oil .

Molecular Structure Analysis

The InChI code for “N-methyl-1-(pyridazin-3-yl)piperidin-3-amine” is 1S/C10H16N4/c1-11-9-4-3-7-14(8-9)10-5-2-6-12-13-10/h2,5-6,9,11H,3-4,7-8H2,1H3 . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis

“N-methyl-1-(pyridazin-3-yl)piperidin-3-amine” is an oil at room temperature . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the available resources.科学的研究の応用

Synthesis of Biologically Active Piperidines

Piperidine derivatives, including N-methyl-1-(pyridazin-3-yl)piperidin-3-amine, are crucial in the pharmaceutical industry. They are used to synthesize various biologically active compounds. The development of cost-effective and efficient methods for synthesizing substituted piperidines is a significant area of research, given their presence in over twenty classes of pharmaceuticals .

Alzheimer’s Disease Treatment

Piperidine derivatives have been studied for their potential in treating Alzheimer’s disease. Specifically, derivatives like 1-Benzylpyrrolidine-3-amine with piperidine groups have shown antiaggregatory and antioxidant effects, which are beneficial in multi-targeted approaches to Alzheimer’s disease treatment .

Inhibition of Kinases

In the realm of cancer research, certain piperidine derivatives have been found to inhibit kinases, which are enzymes that play a role in cell signaling and can contribute to cancer progression when mutated or overactive. For example, some derivatives have shown significant activity on the kinase p70S6Kβ .

Modulation of GABA A Receptors

Piperidine derivatives have been explored for their role in modulating GABA A receptors. These receptors are a class of receptors that respond to the neurotransmitter gamma-aminobutyric acid (GABA), which is the chief inhibitory compound in the mature vertebrate central nervous system .

Fluorescent Probes

The structural uniqueness of piperidine derivatives makes them suitable for use as fluorescent probes. These compounds can be used in various scientific applications, including the study of biological processes and the development of diagnostic tools .

Polymer Construction

Piperidine derivatives have applications in polymer science. They can be incorporated into polymers used in solar cells, enhancing the efficiency and stability of these renewable energy devices .

Drug Discovery and Development

The piperidine moiety is a common feature in drug discovery and development due to its pharmacological properties. Researchers utilize piperidine derivatives in the synthesis of new drugs, leveraging their biological activity to target various diseases .

Chemical Synthesis and Catalysis

In chemical synthesis, piperidine derivatives are used as catalysts and intermediates. Their unique chemical properties facilitate various reactions, including cyclization and annulation, which are essential in creating complex organic compounds .

Safety and Hazards

The compound has been classified with the GHS pictograms GHS05 and GHS07 . The hazard statements associated with it are H302, H315, H318, and H335 . These indicate that the compound may be harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation .

将来の方向性

Piperidine derivatives, including “N-methyl-1-(pyridazin-3-yl)piperidin-3-amine”, play a significant role in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Future research may focus on discovering and biologically evaluating potential drugs containing the piperidine moiety .

特性

IUPAC Name |

N-methyl-1-pyridazin-3-ylpiperidin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N4/c1-11-9-4-3-7-14(8-9)10-5-2-6-12-13-10/h2,5-6,9,11H,3-4,7-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLSDWIHANVSIEK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1CCCN(C1)C2=NN=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-methyl-1-(pyridazin-3-yl)piperidin-3-amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-chloro-1H-pyrrolo[2,3-c]pyridine-7-carbonitrile](/img/structure/B1452443.png)

![3-chloro-5-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1452446.png)

![5-hydroxy-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid](/img/structure/B1452447.png)